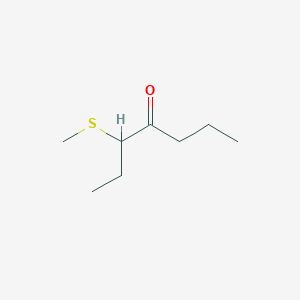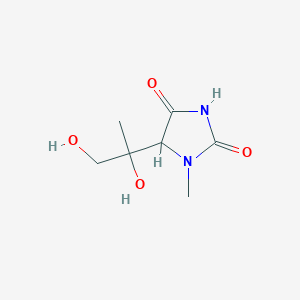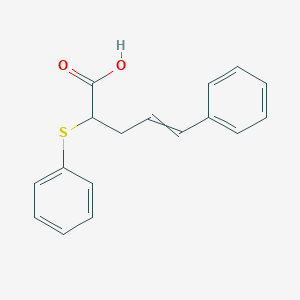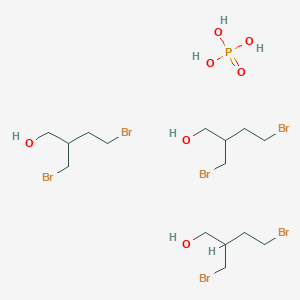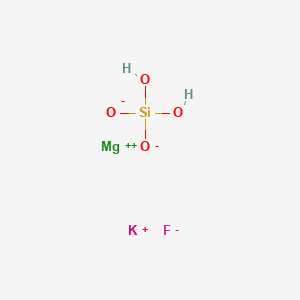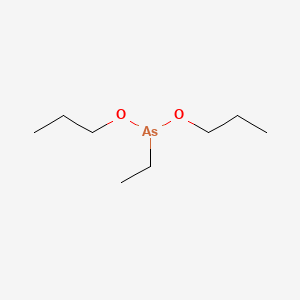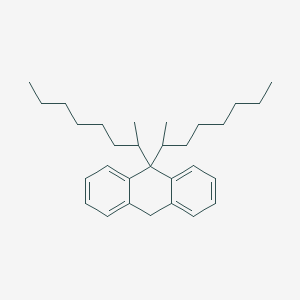![molecular formula C34H22O2 B14483939 (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] CAS No. 65512-58-5](/img/structure/B14483939.png)
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] typically involves the reaction of 1,4-dibromobenzene with 9H-fluoren-3-yl lithium, followed by oxidation to form the desired product. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
化学反応の分析
Types of Reactions
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-3-yl alcohols.
Substitution: Halogenated or nitrated fluorenes.
科学的研究の応用
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
- 9,9’-Biphenyl-4-yl-9H-fluoren-9-ol
- 9,9-Bis(2-ethylhexyl)-2,7-diiodo-9H-fluorene
- 1,3-Bis(9-phenyl-9H-fluoren-9-yl)urea
Uniqueness
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability, such as in the development of organic electronic devices and advanced materials.
特性
CAS番号 |
65512-58-5 |
|---|---|
分子式 |
C34H22O2 |
分子量 |
462.5 g/mol |
IUPAC名 |
[4-(9H-fluorene-3-carbonyl)phenyl]-(9H-fluoren-3-yl)methanone |
InChI |
InChI=1S/C34H22O2/c35-33(27-15-13-25-17-23-5-1-3-7-29(23)31(25)19-27)21-9-11-22(12-10-21)34(36)28-16-14-26-18-24-6-2-4-8-30(24)32(26)20-28/h1-16,19-20H,17-18H2 |
InChIキー |
YPWKRSVDLSDZTF-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC5=C(CC6=CC=CC=C65)C=C4)C7=CC=CC=C71 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



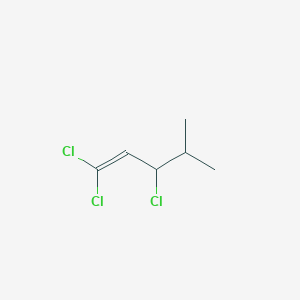
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)

![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
